4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 101272-92-8
VCID: VC8189434
InChI: InChI=1S/C16H13ClO3/c17-13-8-6-12(7-9-13)16(20)14(10-15(18)19)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19)
SMILES: C1=CC=C(C=C1)C(CC(=O)O)C(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C16H13ClO3
Molecular Weight: 288.72 g/mol

4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid

CAS No.: 101272-92-8

Cat. No.: VC8189434

Molecular Formula: C16H13ClO3

Molecular Weight: 288.72 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid - 101272-92-8

Specification

CAS No. 101272-92-8
Molecular Formula C16H13ClO3
Molecular Weight 288.72 g/mol
IUPAC Name 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid
Standard InChI InChI=1S/C16H13ClO3/c17-13-8-6-12(7-9-13)16(20)14(10-15(18)19)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19)
Standard InChI Key OZWWBBUADNEKHF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CC(=O)O)C(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)O)C(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid, precisely describes its structure: a butanoic acid chain with a ketone group at position 4, a 4-chlorophenyl group at position 4, and a phenyl group at position 3. Its canonical SMILES representation, \text{C1=CC=C(C=C1)C(CC(=O)O)C(=O)C2=CC=C(C=C2)Cl, confirms the spatial arrangement of these substituents. The presence of both electron-withdrawing (chlorine) and electron-donating (phenyl) groups influences its reactivity and physicochemical behavior.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H13ClO3\text{C}_{16}\text{H}_{13}\text{ClO}_{3}
Molecular Weight288.72 g/mol
Exact Mass288.055 g/mol
LogP (Partition Coefficient)3.78
PSA (Polar Surface Area)54.37 Ų

The relatively high LogP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis and Manufacturing

Synthetic Routes

While explicit details about the synthesis of 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid are scarce, analogous compounds are typically prepared via Friedel-Crafts acylation or Claisen condensation reactions . A plausible pathway involves:

  • Friedel-Crafts Acylation: Reacting 4-chloroacetophenone with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3) to form the ketone intermediate.

  • Nucleophilic Addition: Introducing the carboxylic acid moiety via reaction with a malonic acid derivative under basic conditions.

Recent advances in cascade reductive Friedel-Crafts alkylation/cyclization, as demonstrated by Yadav et al. , could be adapted for synthesizing such keto-acid derivatives. These methods emphasize atom economy and reduced byproduct formation, aligning with green chemistry principles.

Purification and Characterization

Post-synthesis purification likely employs recrystallization or column chromatography. Structural confirmation is achieved through:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR to verify substituent positions.

  • Mass Spectrometry: High-resolution MS to confirm molecular weight and fragmentation patterns.

Challenges and Future Directions

Knowledge Gaps

  • Biological Profiling: Comprehensive studies on pharmacokinetics and toxicity are needed.

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms.

Interdisciplinary Opportunities

  • Drug Delivery Systems: Leveraging lipophilicity for nanoparticle-based formulations.

  • Green Synthesis: Exploring biocatalytic routes using engineered enzymes.

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